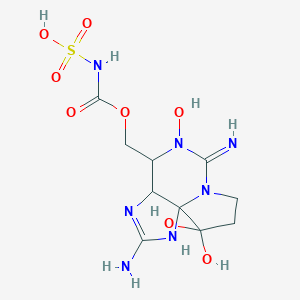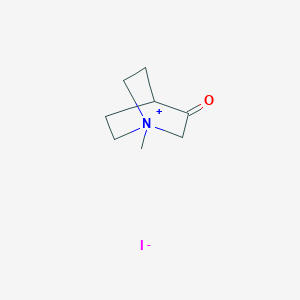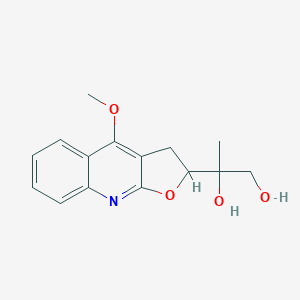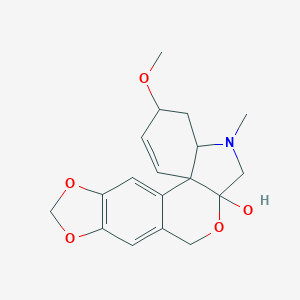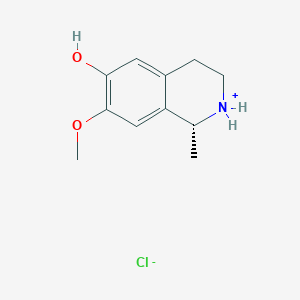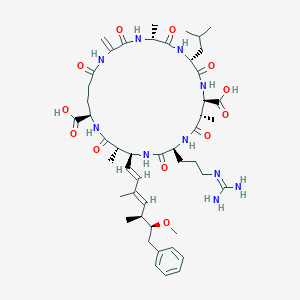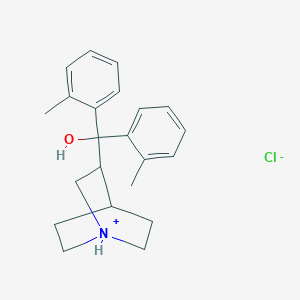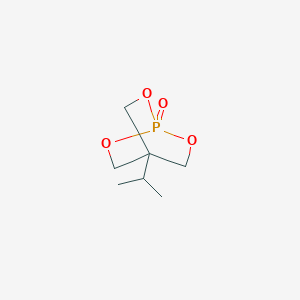
4-Isopropylbicyclophosphate
Descripción general
Descripción
4-Isopropylbicyclophosphate, also known as IPTBO, is a bicyclic phosphate convulsant . It is an extremely potent GABA receptor antagonist that can cause violent convulsions in mice . IPTBO is found among a group of highly toxic bicyclic phosphates .
Synthesis Analysis
IPTBO can be synthesized through many reaction paths . All synthesis routes are described to start with an isopropyl triol (an isopropyl group with three hydroxyl groups attached to the stem) and the addition of a phosphorus reagent that must be “caged,” i.e., surrounded by oxygen molecules .Molecular Structure Analysis
The 4-Isopropylbicyclophosphate molecule contains a total of 26 bond(s). There are 13 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 3 six-membered ring(s), and 1 phosphate(s)/thiophosphate(s) .Physical And Chemical Properties Analysis
4-Isopropylbicyclophosphate has a chemical formula of C7H13O4P and a molar mass of 192.151 g·mol −1 .Aplicaciones Científicas De Investigación
Attribution Signatures in Chemical Synthesis
A study by Mazzitelli et al. (2012) explored the synthesis of a highly toxic bicyclophosphate, 4-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide (Isopropyl Bicyclophosphate or IPBCP), identifying potential attribution signatures. The research utilized synthetic, analytical, and statistical approaches to discern these signatures, which were unique to synthetic routes or combinations of routes and solvents. This study is pivotal in forensic chemistry for distinguishing between different synthetic origins of the compound.
Metabolic Pathways in Plants and Bacteria
The methylerythritol 4-phosphate (MEP) pathway, as discussed by Banerjee & Sharkey (2014), involves isoprenoid precursors like isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP) in plants, bacteria, and some parasites. The isoprenoids formed have significant roles in biological processes and commercial applications. Understanding the MEP pathway aids in the broader comprehension of biochemical processes involving compounds like 4-Isopropylbicyclophosphate.
Skin Absorption and Protection Studies
Research by Moore et al. (2014) investigated the protective effects of clothing against organophosphates (OPs), using human skin in vitro models. This study offers insights into how chemicals like 4-Isopropylbicyclophosphate interact with skin and are influenced by factors like clothing and decontamination.
Metabolism of Triarylphosphate Esters
Phillips et al. (2020) conducted a study on the in vitro metabolism of isopropylated and tert-butylated triarylphosphate esters, including compounds related to 4-Isopropylbicyclophosphate. Their research contributes to understanding the biological fate of such compounds in human tissues, offering insights for epidemiological studies and biomarker identification.
Lithium Ion Battery Safety
Wang and Sun's (2007) study explored using 4-isopropyl phenyl diphenyl phosphate as an additive to enhance the safety of lithium-ion batteries. This research shows the application of 4-Isopropylbicyclophosphate derivatives in improving the performance and safety of energy storage technologies.
Safety And Hazards
Propiedades
IUPAC Name |
4-propan-2-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEZMYRJRCLYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12COP(=O)(OC1)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199059 | |
| Record name | 4-Isopropylbicyclophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbicyclophosphate | |
CAS RN |
51052-72-3 | |
| Record name | Isopropylbicyclophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51052-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylbicyclophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylbicyclophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







